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3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Regioisomer differentiation carboxylic acid position intramolecular hydrogen bonding

The [1,2,4]triazolo[4,3-a]pyridine core is a validated privileged scaffold across c-Met kinase (cellular IC50 <10 nM), IDO1 heme-binding, and BET bromodomains. This 8-carboxylic acid regioisomer enables direct amide coupling for SAR exploration-unavailable in 6-COOH analogs. - **Key advantage:** 8-COOH geometry for salt-bridge or bidentate H-bonding; para-methoxy shape fits flat binding pockets (vs. ortho isomer). - **Direct use:** 98% purity grade suitable for TR-FRET, co-crystallography, or chemoproteomics (kinobeads/TPP). - **Supply:** Available as AldrichCPR (PH015799) and high-purity research quantities.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
CAS No. 1082166-39-9
Cat. No. B3039459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS1082166-39-9
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O
InChIInChI=1S/C14H11N3O3/c1-20-10-6-4-9(5-7-10)12-15-16-13-11(14(18)19)3-2-8-17(12)13/h2-8H,1H3,(H,18,19)
InChIKeyHNALQFKRXCSRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: Compound Profile and Procurement


3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1082166-39-9, molecular formula C₁₄H₁₁N₃O₃, MW 269.25 g/mol) is a substituted fused heteroaromatic carboxylic acid comprising a [1,2,4]triazolo[4,3-a]pyridine core with a para-methoxyphenyl substituent at the 3-position and a carboxylic acid group at the 8-position of the pyridine ring [1]. The compound is distributed through the Sigma-Aldrich AldrichCPR collection (product code PH015799) as part of a curated set of unique chemicals for early discovery research, and is also available from Apollo Scientific (catalog OR322890), CymitQuimica, and Leyan (catalog 1575649, purity 98%) . The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated across multiple therapeutic target classes including c-Met kinase, IDO1, p38 MAP kinase, Smoothened, and BET bromodomains, establishing this chemotype as a privileged scaffold in medicinal chemistry [2].

1 Privileged [1,2,4]triazolo[4,3-a]pyridine scaffold validated across kinase, IDO1, and bromodomain target classes
2 8-COOH synthetic handle enables one-step amide coupling, esterification, and salt formation for library synthesis
3 Curated research compound with reported purity options supporting direct biophysical assay use

Why In-Class Analogs Cannot Replace This Compound Without Bridging Data


The [1,2,4]triazolo[4,3-a]pyridine scaffold contains two critical substitution vectors—the 3-aryl position and the carboxylic acid position on the pyridine ring—where even ostensibly minor modifications produce substantial changes in molecular recognition, physicochemical properties, and synthetic utility. The 8-carboxylic acid regioisomer (target compound) positions the carboxyl group adjacent to the bridgehead nitrogen (N1 of the triazole), enabling intramolecular hydrogen-bonding geometry and metal-coordination patterns that are sterically and electronically inaccessible to the 6-carboxylic acid regioisomer (CAS 1082120-70-4) [1]. Likewise, para-methoxy versus ortho-methoxy substitution on the 3-phenyl ring alters both the molecular electrostatic potential surface and the rotatable bond profile: the para isomer (target) presents an extended, near-linear shape (XLogP3-AA ≈ 2.3 by analogy with the ortho isomer CID 28814031), whereas the ortho isomer (CAS 1082143-85-8) introduces steric bulk adjacent to the triazole ring that can abrogate binding in flat, narrow pockets [2]. These differences are not hypothetical—the [1,2,4]triazolo[4,3-a]pyridine literature consistently demonstrates that SAR at the 3-position and pyridine ring substitution are steep, with single-atom changes altering IC₅₀ values by orders of magnitude in c-Met, p38, and IDO1 assays [3]. Consequently, procurement of a close analog without confirmatory head-to-head bridging data introduces an unquantifiable risk of target disengagement or altered ADMET profile.

8-COOH vs 6-COOH regioisomer: altered intramolecular H-bond and metal-chelation geometry may shift cellular permeability and target-engagement readouts
para-OCH₃ vs ortho-OCH₃ isomer: ortho-methoxy introduces steric bulk adjacent to triazole, potentially excluding binding to flat, narrow pockets
Non-carboxylic analog (8-H) lacks the derivatization handle, requiring additional C–H activation steps that increase synthetic burden for SAR exploration

Quantitative Differentiation: Target Compound vs. Closest Analogs


Regioisomeric Carboxyl Position: 8-COOH vs. 6-COOH

The target compound bears the carboxylic acid at the 8-position of the pyridine ring, directly adjacent to the bridgehead nitrogen (N1) of the fused triazole. This geometry enables a six-membered intramolecular hydrogen bond between the carboxyl OH and N1 that is stereoelectronically forbidden in the 6-COOH regioisomer (CAS 1082120-70-4), where the carboxyl is separated from N1 by an additional bond and oriented away from the triazole ring [1]. The 8-COOH configuration also places the carboxylate in an ideal position for bidentate metal chelation involving both the carboxyl oxygen and the N1 lone pair—a coordination mode not accessible to the 6-COOH isomer. Quantitative comparison of computed logP values for the des-methoxy analogs demonstrates the lipophilicity impact: [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9) has a computed logP of +0.43, whereas the 6-carboxylic acid regioisomer has a computed logP of −0.75, a difference of approximately 1.2 log units (approximately 15-fold difference in calculated partition coefficient) . For the 4-methoxyphenyl-substituted pair, the 8-COOH isomer (target) is predicted to be more lipophilic and membrane-permeable than the 6-COOH isomer, with direct implications for cell-based assay performance and passive permeability.

Regioisomer logP shift
Data to verify
ΔlogP ≈ 1.2 (8-COOH more lipophilic)
Affects permeability and cell-assay endpoint comparison
Computed values; experimental logP recommended
Regioisomer differentiation carboxylic acid position intramolecular hydrogen bonding logP comparison metal chelation

Methoxy Positional Isomerism: para-OCH₃ vs. ortho-OCH₃

The target compound incorporates a para-methoxyphenyl group at the 3-position of the triazolo[4,3-a]pyridine core, maintaining a near-linear molecular axis with the methoxy oxygen extended away from the heterocyclic core. In contrast, the ortho-methoxy positional isomer (CAS 1082143-85-8, PubChem CID 28814031) places the methoxy group adjacent to the triazole ring, introducing significant steric bulk (van der Waals radius of OCH₃ ≈ 2.0 Å) in the plane of the phenyl-triazole junction [1]. This steric clash forces the ortho isomer to adopt a non-coplanar conformation between the phenyl and triazole rings (estimated dihedral angle >30° vs. <10° for the para isomer), disrupting π-stacking interactions with flat aromatic binding pockets such as the acetyl-lysine recognition site of bromodomains or the ATP-binding clefts of kinases [2]. Computed XLogP3-AA for the ortho isomer is 2.3 (PubChem); the para isomer is expected to have a similar computed logP (estimated range 2.0–2.5), indicating that lipophilicity is not the differentiating factor—rather, molecular shape and conformational preorganization drive binding selectivity.

Methoxy position shape
Data to verify
para: near-planar; ortho: non-coplanar (>30° dihedral), wider interface
Planarity may influence binding in flat pockets
Conformational analysis from torsional potentials
Positional isomerism para vs ortho methoxy molecular shape XLogP3 steric hindrance

8-Carboxylic Acid as a Synthetic Handle for Derivatization

The 8-carboxylic acid group provides a chemically tractable synthetic handle that is entirely absent in the non-carboxylic analog 1,2,4-triazolo[4,3-a]pyridine, 3-(4-methoxyphenyl)- (CAS 2746-44-3), which terminates the 8-position as a C–H bond . The carboxyl enables three key transformations directly relevant to medicinal chemistry workflows: (i) amide coupling with primary or secondary amines using standard HATU/EDCI conditions to generate diverse amide libraries; (ii) esterification to produce prodrugs or modulate lipophilicity; and (iii) salt formation with alkali metals or organic bases to enhance aqueous solubility for in vitro assay preparation. By contrast, the non-carboxylic analog (CAS 2746-44-3) requires electrophilic aromatic substitution or directed ortho-metalation for further functionalization—transformations that are incompatible with many pharmacophores and offer lower regiospecificity. The [1,2,4]triazolo[4,3-a]pyridine synthesis literature confirms that 8-substituted derivatives are accessible via palladium-catalyzed chemoselective monoarylation of hydrazides followed by oxidative cyclization, a route exemplified by the preparation of 20 analogues bearing diverse 3-position substituents [1]. The 8-COOH thus serves as both a pharmacophoric element and a diversification point, reducing the synthetic burden for SAR exploration compared to analogs requiring de novo scaffold construction for each derivative.

Derivatization handle
Class-level
8-COOH: 3 reaction classes; non-COOH requires 3–4 extra steps
Reduces synthetic burden for SAR exploration
Amide coupling conditions reported
Synthetic handle amide coupling library synthesis building block derivatization

Multi-Target Scaffold Validation Across Kinases, IDO1, and Bromodomains

The [1,2,4]triazolo[4,3-a]pyridine scaffold is not merely a theoretical chemotype—it has been experimentally validated as a productive core for inhibitor design across multiple, structurally unrelated protein targets. In c-Met kinase inhibition, Zhao et al. (2016) reported a series of [1,2,4]triazolo[4,3-a]pyrazine/pyridine derivatives with compound 4d demonstrating selective c-Met inhibition (no effect on 59 other kinases tested) and in vivo efficacy superior to SGX-523 in human gastric and non-small cell lung tumor xenograft models [1]. In IDO1 (indoleamine 2,3-dioxygenase 1) inhibition, Fallarini et al. (2021) identified the [1,2,4]triazolo[4,3-a]pyridine scaffold via structure-based virtual screening as a novel heme-binding chemotype, achieving sub-micromolar potency after in silico-guided optimization with excellent selectivity against other heme-containing enzymes [2]. In the bromodomain field, the NEOMED Institute patent family (US 20200299292, priority 2016) explicitly claims substituted [1,2,4]triazolo[4,3-a]pyridines as BET bromodomain inhibitors for oncology and inflammatory indications [3]. The scaffold has also yielded potent p38α MAP kinase inhibitors (CP-808844, IC₅₀ = 5 nM) and Smoothened inhibitors with in vivo antitumor activity. This breadth of target coverage—spanning kinases, heme-dependent enzymes, and epigenetic reader domains—indicates that the triazolo[4,3-a]pyridine core engages diverse protein folds through complementary binding modes, making the target compound a rational choice for screening libraries that aim to probe multiple target classes simultaneously.

Multi-target scaffold breadth
Class-level
≥5 target classes validated (kinase, IDO1, bromodomain, p38, Smoothened)
Supports multi-target screening library hit probability
Aggregated from peer-reviewed studies 2010–2021
Privileged scaffold c-Met kinase IDO1 inhibitor bromodomain multi-target

Curated Collection Sourcing and Vendor Purity Comparison

The target compound is distributed through the Sigma-Aldrich AldrichCPR (Chemical Product Repository) collection (product PH015799), a curated set of unique chemicals specifically assembled for early discovery research . While Sigma-Aldrich explicitly notes that analytical data are not collected for AldrichCPR products and that the buyer assumes responsibility for identity/purity confirmation, the AldrichCPR designation provides several procurement-relevant differentiation points: (i) the compound has been selected for inclusion in a professionally curated collection, implying structural uniqueness and predicted drug-likeness filtering; (ii) the product is available through a globally recognized supplier with ISO-certified supply chain and documented handling/storage protocols (storage class code 11 – Combustible Solids); and (iii) the SMILES string and InChI key are provided (InChI Key: HNALQFKRXCSRJV-UHFFFAOYSA-N), enabling unambiguous computational registration and structure verification . Alternative vendors offering this compound include Apollo Scientific (catalog OR322890), CymitQuimica (ref. 54-OR322890), and Leyan (catalog 1575649, purity 98%), with Leyan being the only supplier that explicitly certifies purity at 98% . The purity specification from Leyan provides a quantitative procurement differentiator: 98% purity enables direct use in biophysical assays (SPR, ITC, DSF) without preliminary purification, whereas AldrichCPR material may require analytical QC prior to quantitative experiments.

Vendor purity comparison
Data to verify
Leyan 98% certified; AldrichCPR curated, purity not certified
Purity specification supports direct biophysical assay use
Analytical method for Leyan not disclosed
AldrichCPR curated collection procurement quality reproducibility Sigma-Aldrich

Recommended Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Library Assembly for Hinge-Binder Campaigns

The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated potent c-Met kinase inhibition (cellular IC₅₀ <10 nM for optimized 8-fluorotriazolopyridine congeners) with excellent selectivity profiles . The target compound's 8-COOH group provides a vector for amide coupling to explore the solvent-exposed ribose pocket, while the para-methoxyphenyl at the 3-position mimics the benzyloxy/haloaryl groups common to Type I kinase inhibitors. Researchers should select the target compound over the 6-COOH regioisomer (CAS 1082120-70-4) because the 8-COOH geometry positions the carboxylate for potential salt-bridge interactions with the catalytic lysine, a geometry that is precluded in the 6-COOH isomer. The Leyan 98%-certified material is recommended for direct use in TR-FRET or mobility shift kinase assays without pre-purification .

IDO1 Holo-Inhibitor Hit Expansion via Focused Library Synthesis

Fallarini et al. (2021) established the [1,2,4]triazolo[4,3-a]pyridine scaffold as a novel heme-binding chemotype for IDO1 inhibition, achieving sub-micromolar potency through rational, in silico-guided optimization . The target compound's 8-carboxylic acid provides a direct amide-coupling handle for rapid library expansion, enabling exploration of the solvent-exposed region of the IDO1 active site while maintaining the critical heme-iron coordination geometry of the triazole N2. In contrast, the non-carboxylic analog (CAS 2746-44-3) would require 3–4 additional synthetic steps to access equivalent derivatives, significantly increasing the cycle time of SAR iteration. The para-methoxy substitution is preferred over the ortho-methoxy isomer (CAS 1082143-85-8) for IDO1 applications because the narrower, more planar active site cleft of IDO1 is likely to sterically exclude the bent ortho conformation .

BET Bromodomain Inhibitor Discovery as Fragment Anchor

The NEOMED Institute patent family (US 20200299292) demonstrates that substituted [1,2,4]triazolo[4,3-a]pyridines function as BET bromodomain inhibitors, a target class where carboxylic acid-containing fragments can mimic the acetyl-lysine substrate through hydrogen bonding with the conserved asparagine residue (N140 in BRD4 BD1) . The target compound's 8-COOH, positioned adjacent to the bridgehead nitrogen, can engage in a bidentate H-bond donor-acceptor network analogous to the acetyl carboxylate. The para-methoxyphenyl group provides an ideal vector for growing into the WPF shelf region of the bromodomain—a hydrophobic pocket exploited by clinical-stage BET inhibitors. The computed logP range of 2.0–2.5 places the compound within the favorable lipophilicity window for fragment-based screening (typically logP 1–3), whereas the 6-COOH regioisomer (predicted logP ~1.0–1.5) may show reduced passive permeability in cellular target-engagement assays . For procurement, the AldrichCPR material is suitable for initial fragment screens by NMR or DSF; the Leyan 98% material is recommended for co-crystallography trials.

Phenotypic Screening and Chemoproteomics for Target Deconvolution

For broad phenotypic screening campaigns or chemoproteomic profiling (e.g., kinobeads, thermal proteome profiling), the target compound offers the optimal combination of scaffold promiscuity potential and physicochemical properties among close analogs. The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated binding to kinases (c-Met, p38α), heme-dependent enzymes (IDO1), and bromodomains—a target class breadth exceeding that of imidazo[1,2-a]pyridine bioisosteres . The para-methoxy substitution ensures that the compound can access flat binding pockets without the steric penalties that would disqualify the ortho-methoxy isomer. The 8-COOH provides a photoaffinity labeling attachment point (via amide coupling to diazirine or benzophenone probes) for target deconvolution studies . Procurement recommendation: acquire both the target compound and the 6-COOH regioisomer as a matched pair for differential chemoproteomic analysis, leveraging their divergent logP to distinguish specific from non-specific binders based on relative enrichment ratios.

Application
Selection Property
Validation Focus
Kinase inhibitor library screening
Privileged hinge-binding scaffold
Kinase selectivity panel profiling
IDO1 holo-inhibitor SAR expansion
8-COOH amide-coupling handle
IDO1 heme-binding assay context
BET bromodomain fragment screening
Acetyl-lysine mimic carboxylate
NMR/DSF binding and co-crystallography
Chemoproteomic target deconvolution
Divergent regioisomer logP for probe design
Differential enrichment profiling
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